N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide
Description
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O2S/c20-13-7-5-11(6-8-13)17(24)22-14-9-12(10-21)19-23(18(14)25)15-3-1-2-4-16(15)26-19/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSQXFYTAYIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(C=C(C3=O)NC(=O)C4=CC=C(C=C4)F)C#N)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the formation of the pyrido[2,1-b][1,3]benzothiazol-1-one core. One common approach is the fusion of a benzothiazole ring with pyridine, resulting in a bridgehead N,S heterocycle. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of potential anticancer derivatives of pyrido1,2-a ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: : The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is being explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide: is structurally similar to other benzothiazole derivatives, such as N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide . its unique fluorine atom and cyano group contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
